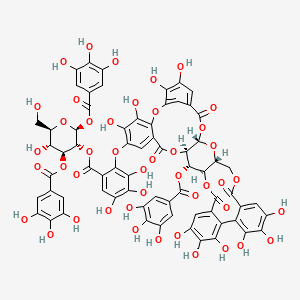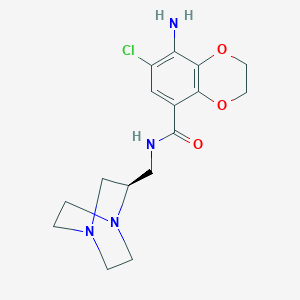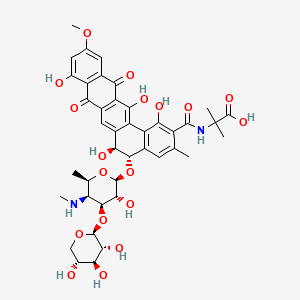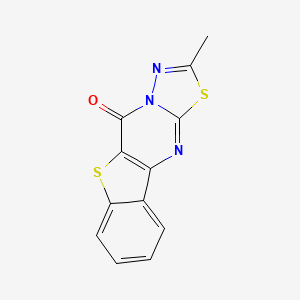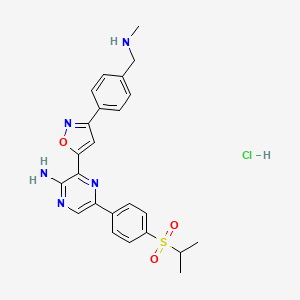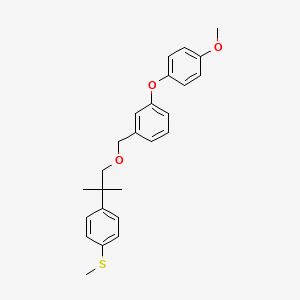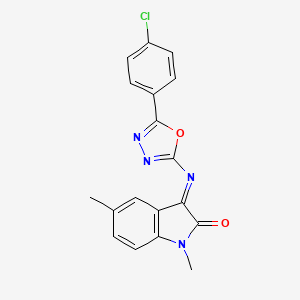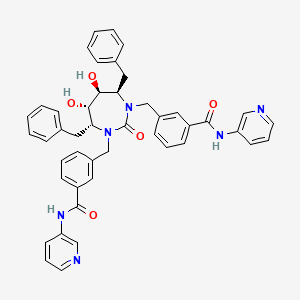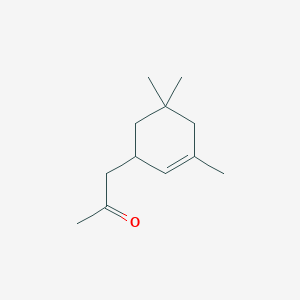
Cobalt, triammine(2-oxopentanedioato(2-)-O(sup 1),O(sup 2),O(sup 5))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt, triammine(2-oxopentanedioato(2-)-O(sup 1),O(sup 2),O(sup 5))- is a coordination compound featuring cobalt as the central metal ion. Coordination compounds are characterized by the presence of a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. These compounds are significant in various fields, including chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cobalt coordination compounds typically involves the reaction of cobalt salts with appropriate ligands under controlled conditions. For this specific compound, the synthesis might involve:
Starting Materials: Cobalt(II) or Cobalt(III) salts, such as cobalt chloride or cobalt nitrate.
Reaction Conditions: The reaction is usually carried out in an aqueous solution, with careful control of pH and temperature to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of such coordination compounds may involve large-scale reactions in reactors with precise control over temperature, pressure, and concentration of reactants. The purification of the final product is often achieved through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Cobalt coordination compounds can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: Cobalt can exist in multiple oxidation states, and its compounds can participate in redox reactions.
Substitution Reactions: Ligands in the coordination sphere can be replaced by other ligands under suitable conditions.
Hydrolysis: The compound can react with water, leading to the breakdown of the coordination complex.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Other ligands such as ethylenediamine, pyridine.
Major Products
The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a higher oxidation state of cobalt, while substitution could result in a new coordination complex with different ligands.
Scientific Research Applications
Cobalt coordination compounds have diverse applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions, including organic synthesis and polymerization.
Biology: Studied for their role in biological systems, such as vitamin B12, which contains a cobalt ion.
Medicine: Investigated for potential therapeutic applications, including anticancer and antimicrobial agents.
Industry: Utilized in materials science for the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which cobalt coordination compounds exert their effects involves interactions with molecular targets, such as enzymes or DNA. The specific pathways depend on the nature of the ligands and the oxidation state of the cobalt ion. For example, in biological systems, cobalt ions can coordinate with nitrogen or oxygen atoms in biomolecules, influencing their structure and function.
Comparison with Similar Compounds
Similar Compounds
Cobalt, hexammine complex: Contains six ammonia ligands.
Cobalt, ethylenediamine complex: Contains ethylenediamine as a ligand.
Cobalt, acetylacetonate complex: Contains acetylacetonate ligands.
Uniqueness
The uniqueness of Cobalt, triammine(2-oxopentanedioato(2-)-O(sup 1),O(sup 2),O(sup 5))- lies in its specific ligand arrangement, which can impart distinct chemical and physical properties compared to other cobalt coordination compounds
Properties
CAS No. |
132829-10-8 |
|---|---|
Molecular Formula |
C5H13CoN3O5 |
Molecular Weight |
254.11 g/mol |
IUPAC Name |
azane;cobalt(2+);2-oxopentanedioate |
InChI |
InChI=1S/C5H6O5.Co.3H3N/c6-3(5(9)10)1-2-4(7)8;;;;/h1-2H2,(H,7,8)(H,9,10);;3*1H3/q;+2;;;/p-2 |
InChI Key |
SRXZJFTWVQIBEB-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)C(=O)[O-].N.N.N.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;hydrochloride](/img/structure/B12769880.png)
